

Application Notes and Protocols: Radioligand Binding Assay for UCB-35625 with CCR3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydro-UCB35625*

Cat. No.: *B15548528*

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These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of the small molecule antagonist, UCB-35625, for the human C-C chemokine receptor 3 (CCR3). This assay is fundamental for characterizing the interaction of UCB-35625 and other potential antagonists with the CCR3 receptor, a key target in inflammatory and allergic diseases.

Introduction

The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) that plays a crucial role in the recruitment of eosinophils, basophils, and Th2 lymphocytes to sites of inflammation. Its activation by chemokines such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26) is implicated in the pathophysiology of allergic conditions like asthma and atopic dermatitis. UCB-35625 is a known antagonist of CCR3 and CCR1, making it a valuable tool for studying the pharmacology of these receptors and a potential therapeutic agent.

This document outlines a competitive binding assay, a robust method to determine the affinity (K_i) of an unlabeled compound (UCB-35625) by measuring its ability to displace a radiolabeled ligand ($[^{125}\text{I}]\text{CCL11}$) from the CCR3 receptor.

Data Presentation

The following tables summarize typical quantitative data obtained from a competitive radioligand binding assay for UCB-35625 with CCR3.

Table 1: Radioligand Characteristics

Parameter	Value
Radioligand	[¹²⁵ I]CCL11 (human, recombinant)
Specific Activity	~2200 Ci/mmol
Concentration	0.1 nM (~K _d)
Supplier	PerkinElmer, or equivalent

Table 2: Experimental Conditions

Parameter	Condition
Receptor Source	Membranes from HEK293 or CHO cells stably expressing human CCR3
Protein Concentration	10-20 µg per well
Assay Buffer	25 mM HEPES, 140 mM NaCl, 1 mM CaCl ₂ , 5 mM MgCl ₂ , 0.5% BSA, pH 7.4
Incubation Temperature	25°C (Room Temperature)
Incubation Time	60 minutes
Assay Volume	200 µL
Non-specific Binding	1 µM unlabeled CCL11
Competitor (Test Compound)	UCB-35625 (10-point concentration curve, e.g., 0.1 nM to 10 µM)

Table 3: Binding Affinity Data for UCB-35625

Parameter	Value
IC ₅₀	93.8 nM[1]
K _i (calculated)	See Data Analysis section

Note: The IC₅₀ value is sourced from a chemotaxis inhibition assay, which is a functional assay. The K_i from a direct binding assay would provide a more direct measure of binding affinity and may differ.

Experimental Protocols

Preparation of Cell Membranes Expressing CCR3

This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing human CCR3.

Materials:

- HEK293 or CHO cells stably transfected with human CCR3
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™, Roche) immediately before use.
- Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose.
- Dounce homogenizer or equivalent
- High-speed refrigerated centrifuge

Procedure:

- Culture cells to ~90% confluency.
- Harvest cells by scraping into ice-cold PBS.
- Pellet cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Homogenize the cell suspension with a Dounce homogenizer (10-20 strokes) on ice.
- Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
- Determine the protein concentration using a BCA or Bradford assay.
- Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol details the steps for performing the competitive binding assay using the prepared cell membranes.

Materials:

- CCR3-expressing cell membranes
- [¹²⁵I]CCL11 radioligand
- UCB-35625
- Unlabeled CCL11 (for non-specific binding)
- Assay Buffer (as described in Table 2)
- 96-well microplates
- Glass fiber filter mats (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine)

- Filtration apparatus (cell harvester)
- Scintillation fluid
- Microplate scintillation counter

Procedure:

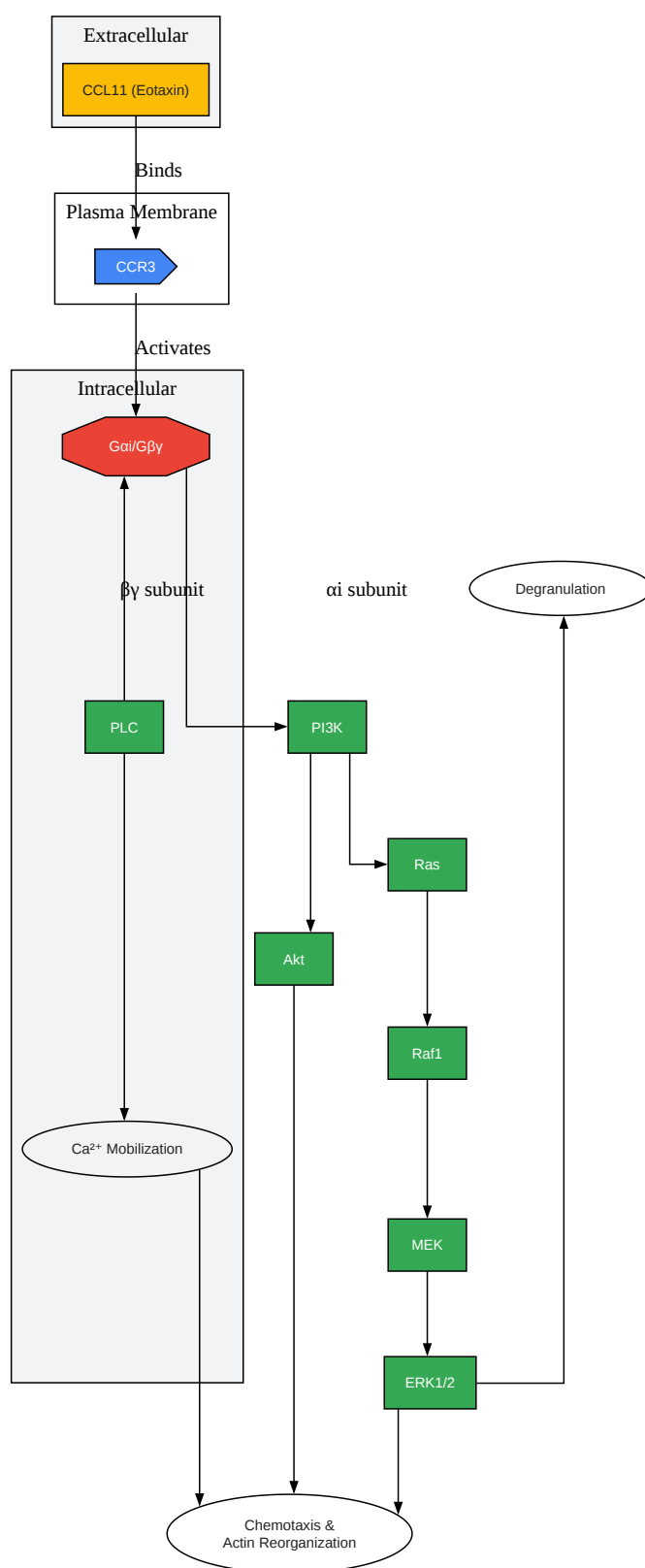
- Prepare serial dilutions of UCB-35625 in Assay Buffer. A typical concentration range would be from 0.1 nM to 10 μ M.
- In a 96-well plate, add the following components in triplicate for each condition:
 - Total Binding: 50 μ L Assay Buffer + 50 μ L [125 I]CCL11 + 100 μ L membrane suspension.
 - Non-specific Binding (NSB): 50 μ L unlabeled CCL11 (final concentration 1 μ M) + 50 μ L [125 I]CCL11 + 100 μ L membrane suspension.
 - Competition Binding: 50 μ L UCB-35625 dilution + 50 μ L [125 I]CCL11 + 100 μ L membrane suspension.
- Incubate the plate at 25°C for 60 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.
- Wash the filters three times with 200 μ L of ice-cold Assay Buffer (without BSA).
- Dry the filter mats.
- Add scintillation fluid to each filter spot and count the radioactivity in a microplate scintillation counter.

Data Analysis

- Calculate the mean counts per minute (CPM) for each set of triplicates.
- Determine Specific Binding:

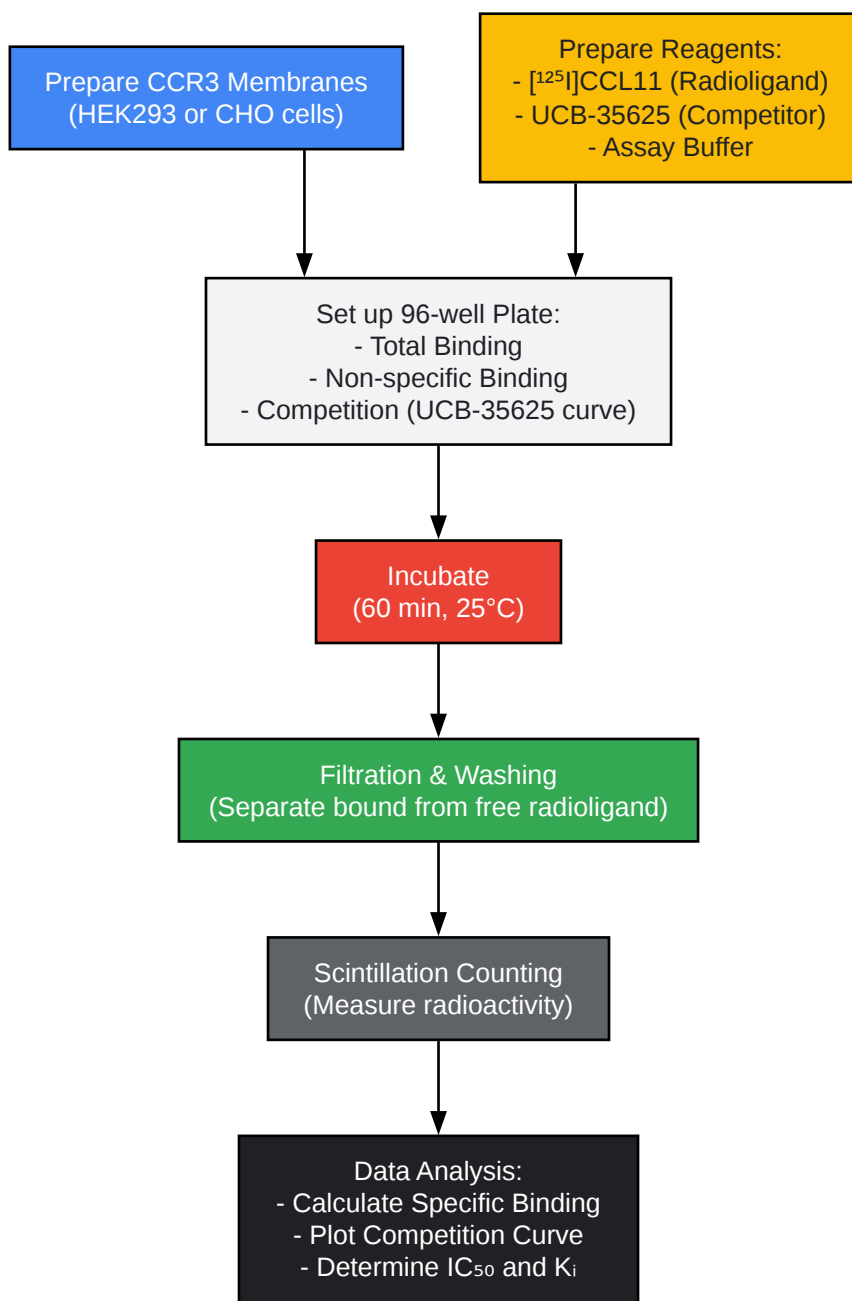
- Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
- For the competition assay, express the data as a percentage of specific binding at each concentration of UCB-35625:
 - % Specific Binding = $[(\text{CPM at given UCB-35625 conc.} - \text{NSB}) / (\text{Total Binding} - \text{NSB})] \times 100$.
- Plot the % Specific Binding against the log concentration of UCB-35625.
- Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC_{50} value (the concentration of UCB-35625 that inhibits 50% of the specific binding of $[^{125}\text{I}]\text{CCL11}$).
- Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation. This equation corrects the IC_{50} for the concentration and affinity of the radioligand used in the assay.^{[2][3]}
 - $K_i = \text{IC}_{50} / (1 + ([L]/K_e))$
 - Where:
 - $[L]$ is the concentration of the radioligand ($[^{125}\text{I}]\text{CCL11}$).
 - K_e is the equilibrium dissociation constant of the radioligand for CCR3. This should be determined independently via a saturation binding experiment.

Mandatory Visualizations



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Caption: CCR3 Signaling Pathway.



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Caption: Radioligand Binding Assay Workflow.

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